![molecular formula C13H16Cl2FNO4S B14083849 2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[462228,11218,21228,31238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone is a highly complex organic compound characterized by its intricate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone typically involves multi-step organic reactions. These steps may include cyclization reactions, etherification, and various purification processes. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and ensure product quality.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can serve as a model compound for understanding polycyclic ether chemistry.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its complex structure could provide insights into molecular recognition and binding.
Medicine
In medicine, this compound might be explored for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas such as cancer treatment or antimicrobial therapy.
Industry
In industrial applications, this compound could be used as a precursor for the synthesis of advanced materials, such as polymers or nanomaterials. Its unique properties may also make it suitable for use in specialty chemicals or as a catalyst in various chemical processes.
作用机制
The mechanism by which 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
相似化合物的比较
Similar Compounds
- 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-dione
- 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-trione
Uniqueness
The uniqueness of 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone lies in its specific structural arrangement and the presence of multiple ether linkages. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.
属性
分子式 |
C13H16Cl2FNO4S |
|---|---|
分子量 |
372.2 g/mol |
IUPAC 名称 |
2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C13H16Cl2FNO4S/c1-17(13(19)12(14)15)10(7-16)11(18)8-3-5-9(6-4-8)22(2,20)21/h3-6,10-12,18H,7H2,1-2H3/t10-,11+/m0/s1 |
InChI 键 |
JXROSMHZVVOKBH-WDEREUQCSA-N |
手性 SMILES |
CN([C@@H](CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl |
规范 SMILES |
CN(C(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


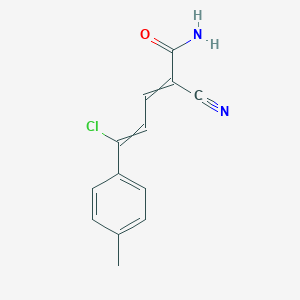
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)
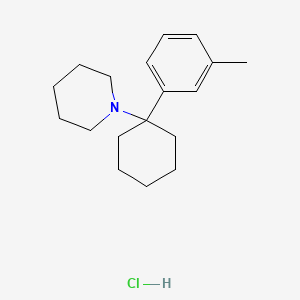
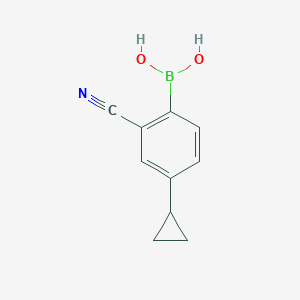


![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)
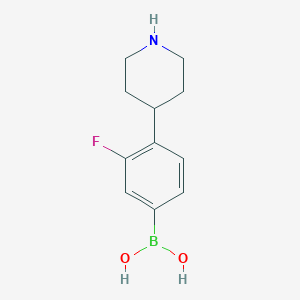
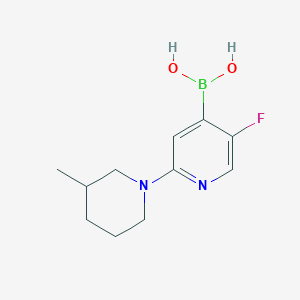

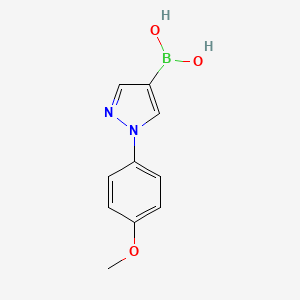
![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)
![(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile](/img/structure/B14083833.png)

